1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- involves several steps. One common method includes the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate. This reaction sequence leads to the formation of the Japp-Klingmann azo-ester intermediate, which is further processed to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition or receptor modulation . The specific pathways involved depend on the biological context and the target receptors.
Comparison with Similar Compounds
Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
The uniqueness of Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- lies in its specific substitution pattern and the resulting biological activities, which may differ from other indole derivatives.
Properties
CAS No. |
77411-92-8 |
---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-(2-methyl-1-phenyl-4H-pyrrolo[3,2-b]indol-3-yl)ethanone |
InChI |
InChI=1S/C19H16N2O/c1-12-17(13(2)22)18-19(15-10-6-7-11-16(15)20-18)21(12)14-8-4-3-5-9-14/h3-11,20H,1-2H3 |
InChI Key |
ZHLKVRKLMLGALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.